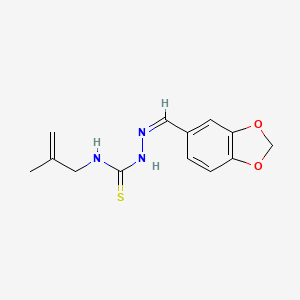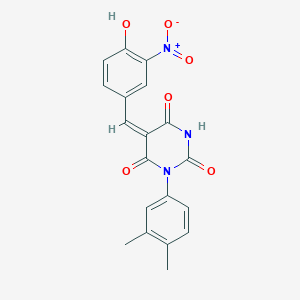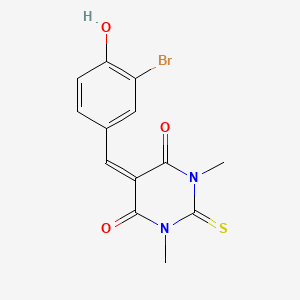
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone, also known as BDCMT, is a thiosemicarbazone derivative that has been extensively studied in the field of medicinal chemistry. It has shown promising results as an anticancer agent and is currently being investigated for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has also been shown to induce oxidative stress and disrupt mitochondrial function in cancer cells.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has been found to have a range of biochemical and physiological effects. In addition to its anticancer properties, it has been shown to have anti-inflammatory and antioxidant effects. 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of research is the development of new derivatives of 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone with improved properties, such as increased solubility. Additionally, 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has shown potential as a therapeutic agent for other diseases, such as Alzheimer's disease and malaria, and further research in these areas could be promising.
Métodos De Síntesis
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide and subsequent reaction with methyl vinyl ketone. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has been studied extensively for its potential use as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1,3-benzodioxole-5-carbaldehyde N-(2-methyl-2-propen-1-yl)thiosemicarbazone has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for a potential anticancer drug.
Propiedades
IUPAC Name |
1-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(2)6-14-13(19)16-15-7-10-3-4-11-12(5-10)18-8-17-11/h3-5,7H,1,6,8H2,2H3,(H2,14,16,19)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDHQCVWUHYINF-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NN=CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CNC(=S)N/N=C\C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID17416254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{[5-(2-fluorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5908498.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-chloro-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B5908512.png)
![5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid](/img/structure/B5908520.png)
![methyl 4-(5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5908528.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-nitrophenyl)acrylamide](/img/structure/B5908532.png)


![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5908552.png)
![ethyl {2-[2-(3-pyridinylmethylene)hydrazino]-1,3-thiazol-4-yl}acetate](/img/structure/B5908559.png)
![benzyl N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]-beta-alaninate](/img/structure/B5908562.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908589.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5908603.png)
![1-(3-ethoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5908604.png)